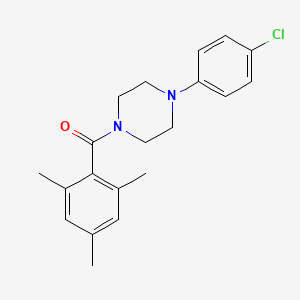
1-(2,5-dimethyl-3-furoyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethyl-3-furoyl)azocane, also known as DFFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)azocane is not fully understood, but it is believed to act as a competitive antagonist of certain GPCRs. This compound has been shown to bind to the orthosteric site of the receptor, blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)azocane has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cAMP production, the modulation of calcium signaling, and the regulation of ion channel activity. These effects have been observed in a variety of cell types and tissues, suggesting that 1-(2,5-dimethyl-3-furoyl)azocane may have broad applications in the study of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-dimethyl-3-furoyl)azocane in lab experiments is its high potency and specificity for certain GPCRs. This allows researchers to selectively target specific receptors and study their function in isolation. However, one limitation of using 1-(2,5-dimethyl-3-furoyl)azocane is its potential off-target effects, which can complicate data interpretation and require careful experimental design.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,5-dimethyl-3-furoyl)azocane, including studies of its effects on specific GPCR subtypes, investigations of its potential therapeutic applications, and the development of new synthetic methods for obtaining 1-(2,5-dimethyl-3-furoyl)azocane and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)azocane and its effects on downstream signaling pathways.
Synthesemethoden
The synthesis of 1-(2,5-dimethyl-3-furoyl)azocane involves the reaction of 2,5-dimethylfuroic acid with 1,6-diaminohexane, followed by the addition of sodium nitrite and hydrochloric acid to form the azo compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-purity 1-(2,5-dimethyl-3-furoyl)azocane for their experiments.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethyl-3-furoyl)azocane has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and receptor binding. This compound has been shown to be particularly useful in studies of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a critical role in cellular signaling.
Eigenschaften
IUPAC Name |
azocan-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-10-13(12(2)17-11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVEJJSXXHFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(2,5-dimethylfuran-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,6-dimethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5299922.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)

![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)
![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)

![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)